molecular formula C10H14ClNO2 B157949 1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride CAS No. 86029-48-3

1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride

Cat. No. B157949
CAS RN: 86029-48-3
M. Wt: 215.67 g/mol
InChI Key: ZLWWCWJNEWXJFY-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-4-yl)propan-2-amine, also known as 2,3-Mda, is a compound with the molecular formula C10H13NO2 . It is a synthetic amphetamine derivative with stimulant and hallucinogenic properties .


Molecular Structure Analysis

The molecular structure of 1-(1,3-Benzodioxol-4-yl)propan-2-amine consists of a benzodioxol group attached to a propan-2-amine group . The molecular weight is 179.216 g/mol .


Physical And Chemical Properties Analysis

1-(1,3-Benzodioxol-4-yl)propan-2-amine has a density of 1.2±0.1 g/cm3, a boiling point of 286.0±19.0 °C at 760 mmHg, and a flash point of 137.7±28.8 °C . The exact mass is 179.094635 .

Scientific Research Applications

Antibacterial Activity

1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride has been utilized in the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These derivatives have been studied for their antibacterial properties, showing moderate inhibitory effects compared to ciprofloxacin, a standard antibacterial reference (Aziz‐ur‐Rehman et al., 2015).

Steric Effects in Pharmacology

The compound has been used to create analogues for pharmacological studies. These analogues, like 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane, have been evaluated for their effects on spontaneous motor activity and behavioral changes in mice, providing insights into the steric effects of substituents on phenethylamine hallucinogens (D. Nichols & L. J. Kostuba, 1979).

X-ray Structures and Computational Studies

1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride and its derivatives have been characterized using FTIR, UV–Vis, NMR spectroscopy, and single crystal X-ray diffraction. These studies are crucial for understanding the molecular and electronic structures of such compounds (J. Nycz et al., 2011).

Synthesis of Diverse Compounds

The compound serves as a starting material in alkylation and ring closure reactions, aiding in the generation of a structurally diverse library of compounds. Such reactions are fundamental in the development of new chemical entities for various applications (G. Roman, 2013).

Anticancer Agent Synthesis

In the realm of cancer research, derivatives of 1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride have been synthesized and screened for anticancer activity. Some of these derivatives have shown significant inhibitory activity in vitro, highlighting their potential as novel anticancer agents (M. Rashid et al., 2012).

properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWWCWJNEWXJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-MDA (hydrochloride)

CAS RN

86029-48-3
Record name 1,3-Benzodioxole-4-ethanamine, α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86029-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride
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1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride
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1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride
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1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride
Reactant of Route 6
1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride

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